molecular formula C21H18N4O3S B2855688 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034463-06-2

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2855688
CAS No.: 2034463-06-2
M. Wt: 406.46
InChI Key: VWJAGFFKFFSNCD-UHFFFAOYSA-N
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Description

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiophene-substituted isoxazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic synthesis. The process may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: This step may involve the reaction of the quinazolinone intermediate with a piperidine derivative.

    Attachment of the Isoxazole Moiety: The isoxazole ring can be synthesized separately and then coupled to the piperidine-quinazolinone intermediate.

    Thiophene Substitution:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the quinazolinone and isoxazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are typically employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids.

    Pathways Involved: It could modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-2(3H)-one: A similar compound with a different position of the carbonyl group.

    3-(1-(5-(thiophen-2-yl)isoxazole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-thione: A thione analog with a sulfur atom replacing the oxygen in the carbonyl group.

Uniqueness

The unique combination of the quinazolinone core, piperidine ring, and thiophene-substituted isoxazole moiety may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S/c26-20-15-6-1-2-7-16(15)22-13-25(20)14-5-3-9-24(12-14)21(27)17-11-18(28-23-17)19-8-4-10-29-19/h1-2,4,6-8,10-11,13-14H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJAGFFKFFSNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)N4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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